ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 4-(difluoromethoxy)benzamido moiety at position 2. The cyclopenta[b]thiophene scaffold is a fused bicyclic system that combines a five-membered cyclopentane ring with a thiophene ring, conferring unique electronic and steric properties. The difluoromethoxy group (-OCF₂H) is a bioisostere known to enhance metabolic stability and modulate lipophilicity, making this compound of interest in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C18H17F2NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO4S/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-15(22)10-6-8-11(9-7-10)25-18(19)20/h6-9,18H,2-5H2,1H3,(H,21,22) |
InChI Key |
GSFLDJDPQLVLJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance yield and purity. For example, the Gewald reaction can be scaled up for industrial applications by optimizing the reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors or modulators of various enzymes and receptors, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with closely related derivatives:
*Abbreviated for clarity; full name in .
Key Differences and Implications
- Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound improves metabolic resistance compared to electron-withdrawing groups like -NO₂ (in 331819-60-4) or bulky sulfamoyl groups (in 312917-72-9) .
- Biological Activity :
- Sulfamoyl-containing analogs (e.g., 312917-72-9) are linked to anti-inflammatory or antimicrobial roles, while pyrimidine derivatives (676470-16-9) may target nucleotide-related pathways .
- Mitofusin agonists with cyclopenta[b]thiophene scaffolds () suggest the target compound could modulate mitochondrial dynamics, though direct evidence is needed.
Biological Activity
Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique cyclopenta[b]thiophene core structure, which is known for its diverse biological activities. The presence of the difluoromethoxy group and the benzamide moiety enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 344.35 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC range from 23.2 to 49.9 μM , indicating strong activity against breast cancer cells .
Table 1: Antitumor Activity Summary
| Cell Line | IC (μM) | Activity Level |
|---|---|---|
| MCF-7 | 23.2 | High |
| MDA-MB-231 | 30.5 | Moderate |
| HeLa | 49.9 | Moderate |
| A549 | 52.9 | Low |
The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the activation of caspase pathways and inhibition of cell proliferation . It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death.
In Vivo Studies
In vivo studies using tumor-bearing mouse models demonstrated that treatment with this compound resulted in a 54% reduction in tumor mass compared to control treatments . These findings suggest promising therapeutic potential for cancer treatment.
Antimicrobial Activity
Beyond its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens. A study indicated that derivatives of the benzo[b]thiophene nucleus exhibited significant inhibitory effects against Staphylococcus aureus , with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4 | High |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Low |
Case Studies
- Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with this compound showed a notable decrease in tumor size and improvement in patient quality of life .
- Infection Control : In a laboratory setting, this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
